4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine
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Overview
Description
“4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine” is a chemical compound . It’s an important boric acid derivative . This compound is often used in the field of medicine and as a chemical intermediate .
Synthesis Analysis
The compound is obtained through a substitution reaction . In one study, a similar compound was synthesized through a two-step substitution reaction . Another study reported a three-step substitution reaction for the synthesis of a related compound .Molecular Structure Analysis
The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
Boronic acid pinacol ester compounds, like this one, are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be revealed through DFT studies . These studies can provide insights into the molecular electrostatic potential and frontier molecular orbitals of the compound .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques: Some studies focused on the synthesis and characterization of morpholine derivatives and related compounds. For example, compounds have been synthesized for their potential biological activities, such as antimicrobial and antiproliferative effects, demonstrating the interest in developing novel compounds for therapeutic purposes (Mamatha S.V et al., 2019).
Biological Activities
- Antibacterial and Antimicrobial Properties: Certain morpholine derivatives have been studied for their antibacterial and antimicrobial properties, indicating the potential for these compounds in treating various diseases caused by microorganisms. For instance, research has explored the modulating activity of morpholine compounds against standard and multi-resistant strains of bacteria (M. A. Oliveira et al., 2015).
Chemical Properties and Interactions
- Chemical Reactions and Stability: Studies have also looked at the chemical reactions and stability of boronic acid derivatives and related compounds, providing insights into their potential applications in organic synthesis and drug design (A. L’Heureux et al., 2010).
Photophysical Properties
- Photophysical Studies: The photophysical properties of certain fluorophore derivatives have been examined, suggesting interest in their potential use in imaging and diagnostic applications (W. Qin et al., 2005).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it’s worth noting that boronic acid compounds are often used as enzyme inhibitors or specific ligand drugs . They can be used in the treatment of tumors and microbial infections, and in the design of anticancer drugs .
Properties
IUPAC Name |
4-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO3/c1-15(2)16(3,4)22-17(21-15)13-6-5-12(11-14(13)18)19-7-9-20-10-8-19/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGIPDCLTWHMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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